molecular formula C7H14N2O2S B12074965 [1-(Cyclopropanesulfonyl)azetidin-3-yl]methanamine

[1-(Cyclopropanesulfonyl)azetidin-3-yl]methanamine

Cat. No.: B12074965
M. Wt: 190.27 g/mol
InChI Key: YGZHNKAQFJLYHP-UHFFFAOYSA-N
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Description

[1-(Cyclopropanesulfonyl)azetidin-3-yl]methanamine is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles This compound is characterized by the presence of a cyclopropanesulfonyl group attached to the azetidine ring, along with a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(Cyclopropanesulfonyl)azetidin-3-yl]methanamine typically involves the reaction of 1-(cyclopropanesulfonyl)azetidin-3-ol with appropriate reagents. One common method includes the use of triethylamine and 4-dimethylaminopyridine in tetrahydrofuran as solvents. The reaction is carried out at room temperature for an extended period, usually around 16 hours .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

[1-(Cyclopropanesulfonyl)azetidin-3-yl]methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the azetidine ring or the methanamine group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or alkyl halides under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

[1-(Cyclopropanesulfonyl)azetidin-3-yl]methanamine has found applications in various fields of scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [1-(Cyclopropanesulfonyl)azetidin-3-yl]methanamine involves its interaction with specific molecular targets and pathways. The cyclopropanesulfonyl group can interact with enzymes or receptors, leading to modulation of their activity. The azetidine ring may also play a role in binding to biological targets, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Cyclopropanesulfonyl)azetidin-3-ol
  • 1-(Cyclopropylsulfonyl)azetidin-3-ol

Uniqueness

Compared to similar compounds, [1-(Cyclopropanesulfonyl)azetidin-3-yl]methanamine is unique due to the presence of the methanamine group, which can enhance its reactivity and potential biological activity. This structural feature distinguishes it from other azetidine derivatives and contributes to its diverse applications in scientific research.

Properties

Molecular Formula

C7H14N2O2S

Molecular Weight

190.27 g/mol

IUPAC Name

(1-cyclopropylsulfonylazetidin-3-yl)methanamine

InChI

InChI=1S/C7H14N2O2S/c8-3-6-4-9(5-6)12(10,11)7-1-2-7/h6-7H,1-5,8H2

InChI Key

YGZHNKAQFJLYHP-UHFFFAOYSA-N

Canonical SMILES

C1CC1S(=O)(=O)N2CC(C2)CN

Origin of Product

United States

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